

# Application Notes and Protocols for Remdesivir Inhalation Formulations in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Remdesivir**, an antiviral prodrug, has been a key therapeutic agent in the management of COVID-19. While initially approved for intravenous administration, research into inhaled formulations aims to deliver the drug directly to the primary site of infection, the lungs, thereby maximizing local concentrations and minimizing systemic side effects.[1][2] This document provides detailed application notes and protocols for the preparation and administration of **remdesivir** in animal inhalation studies, based on findings from recent preclinical research. The focus is on dry powder and liposomal formulations, which have shown promise in animal models.

### **Remdesivir Formulations for Inhalation**

Two primary types of formulations have been investigated for the pulmonary delivery of **remdesivir** in animal models: dry powder inhalers (DPI) and liquid aerosol formulations, particularly liposomal preparations.

## **Dry Powder Inhalation (DPI) Formulations**

Dry powder formulations of **remdesivir** have been developed using techniques such as Thin Film Freezing (TFF) and spray drying to produce particles suitable for deep lung delivery.[1][3]



[4] These formulations often incorporate excipients to improve aerosol performance and stability.

#### Key Characteristics:

- Manufacturing: Thin Film Freezing (TFF) is a technique that produces brittle matrix
  nanostructured aggregates which shear into respirable, low-density microparticles upon
  aerosolization.[3] Spray drying is another common method used to produce inhalable
  microparticles.[4]
- Excipients: Common excipients include Captisol® (a modified cyclodextrin), leucine, mannitol, and lactose.[1][3] Leucine, in particular, has been shown to enhance aerosolization properties.[3][4]
- Particle Size: Formulations are designed to have a mass median aerodynamic diameter (MMAD) in the range of 1-5 μm, which is optimal for deposition in the lower respiratory tract.
   [3][4]

### **Liposomal Inhalation Formulations**

Liposomal formulations encapsulate **remdesivir**, which can enhance its solubility, stability, and biocompatibility.[5][6] These formulations are typically delivered as an aerosolized suspension.

#### Key Characteristics:

- Composition: Liposomes are typically composed of phospholipids.
- Aerosolization: The liposomal suspension is aerosolized using a nebulizer for administration.
- Improved Pharmacokinetics: Liposomal delivery can lead to higher concentrations and prolonged retention of the active metabolite of remdesivir in the lungs.[5]

# Data Presentation: Formulation and Pharmacokinetics

The following tables summarize quantitative data from various preclinical studies on inhaled **remdesivir** formulations.



**Table 1: Composition of Investigated Dry Powder** 

**Remdesivir Formulations** 

| Formulation<br>ID        | Remdesivir<br>(% w/w) | Excipient<br>(% w/w) | Excipient<br>Type | Manufacturi<br>ng Process | Reference |
|--------------------------|-----------------------|----------------------|-------------------|---------------------------|-----------|
| REM-CAP                  | 80                    | 20                   | Captisol®         | Thin Film<br>Freezing     | [1]       |
| REM-LEU                  | 80                    | 20                   | Leucine           | Thin Film<br>Freezing     | [1]       |
| F10                      | 80                    | 20                   | Captisol®         | Thin Film<br>Freezing     | [3]       |
| F13                      | 80                    | 20                   | Leucine           | Thin Film<br>Freezing     | [3]       |
| Combinationa<br>I Powder | Variable              | Variable             | Leucine           | Spray Drying              | [4]       |

Table 2: In Vitro Aerodynamic Performance of Inhaled Remdesivir Formulations



| Formulation<br>Type                                              | Key Findings                                                       | Mass Median<br>Aerodynamic<br>Diameter<br>(MMAD) | Fine Particle<br>Fraction (FPF<br><5 µm) | Reference |
|------------------------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------|------------------------------------------|-----------|
| TFF Dry Powder                                                   | Leucine and Captisol® formulations showed high FPF and small MMAD. | 0.82 μm                                          | Up to 93.0%                              | [3]       |
| Liposomal<br>Aerosol                                             | Good pulmonary<br>delivery<br>properties were<br>demonstrated.     | 4.118 μm                                         | >50%                                     | [5]       |
| L-leucine Spray-Dried improved Powder aerosolization properties. |                                                                    | 1-3 μm                                           | >67% (with<br>Leucine)                   | [4]       |
| Nanoliposomal<br>Aerosol                                         | Suitable for deep lung deposition.                                 | 4.56 μm                                          | 74.40%                                   | [7]       |

Table 3: Pharmacokinetic Parameters of Inhaled Remdesivir in Hamsters (Single 10 mg/kg Dose)



| Formulati<br>on                           | Analyte    | Matrix                     | Cmax           | Tmax                  | AUC (0-<br>24h)            | Referenc<br>e |
|-------------------------------------------|------------|----------------------------|----------------|-----------------------|----------------------------|---------------|
| REM-CAP<br>(Remdesivi<br>r-<br>Captisol®) | Remdesivir | Lung                       | 75.41<br>ng/mg | 30 mins               | Higher<br>than REM-<br>LEU | [1]           |
| Remdesivir                                | Plasma     | 2726.74<br>ng/mL           | 15 mins        | Similar to<br>REM-LEU | [1]                        |               |
| REM-LEU<br>(Remdesivi<br>r-Leucine)       | Remdesivir | Lung                       | 8.71 ng/mg     | 24 h                  | Lower than<br>REM-CAP      | [1]           |
| Remdesivir                                | Plasma     | 1298.65<br>ng/mL           | 15 mins        | Similar to<br>REM-CAP | [1]                        |               |
| GS-441524                                 | Lung       | Greater<br>with<br>Leucine | -              | -                     | [3]                        | -             |

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature for the formulation and administration of inhaled **remdesivir** in animal models.

# Protocol 1: Preparation of Remdesivir Dry Powder by Thin Film Freezing (TFF)

Objective: To prepare a dry powder formulation of **remdesivir** suitable for inhalation.

#### Materials:

- Remdesivir
- Excipient (e.g., Captisol®, Leucine)
- Acetonitrile/water (50/50 v/v) or 1,4-dioxane/water (50/50 v/v) solvent mixture[3]



- Thin Film Freezing apparatus with a cryogenically cooled stainless-steel drum
- 18-gauge syringe needle[1]
- Lyophilizer

#### Procedure:

- Dissolve remdesivir and the chosen excipient (e.g., Captisol® or leucine at an 80:20 w/w ratio) in the acetonitrile/water solvent mixture to a final solids content of 0.3% w/v.[1]
- Cool the stainless-steel drum of the TFF apparatus to approximately -100 °C.[1]
- Using an 18-gauge syringe needle, drop the solution onto the rotating, cooled drum.[1]
- The frozen brittle matrix will form on the drum's surface.
- Scrape the frozen material from the drum.
- Lyophilize the collected material to remove the solvent and obtain the final dry powder.
- Store the resulting powder in a desiccator until use.

# Protocol 2: Single-Dose Dry Powder Insufflation in Hamsters

Objective: To administer a single dose of **remdesivir** dry powder to hamsters for pharmacokinetic studies.[1]

#### Materials:

- Syrian hamsters
- Remdesivir dry powder formulation (e.g., REM-CAP or REM-LEU)
- Dry powder insufflation device

#### Procedure:



- Anesthetize the hamsters according to approved institutional animal care and use committee (IACUC) protocols.
- Load the desired dose of the **remdesivir** dry powder formulation into the insufflation device.
- Intratracheally administer the powder to the anesthetized hamster.
- Monitor the animal for recovery from anesthesia.
- At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood and lung tissue samples for pharmacokinetic analysis.[1]
- Process the samples to extract remdesivir and its metabolite, GS-441524, for quantification by LC-MS/MS.

# Protocol 3: Preparation of Liposomal Remdesivir for Inhalation

Objective: To prepare a liposomal formulation of remdesivir for aerosol delivery.

#### Materials:

- Remdesivir
- Phospholipids (e.g., soy phosphatidylcholine, cholesterol)
- Organic solvent (e.g., chloroform, methanol)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Rotary evaporator
- · Probe sonicator or extruder

#### Procedure:

• Dissolve **remdesivir** and lipids in an organic solvent in a round-bottom flask.



- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
- Hydrate the lipid film with an aqueous buffer containing any water-soluble components by gentle rotation. This will form a multilamellar vesicle (MLV) suspension.
- To produce smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
- The resulting liposomal suspension can be used for aerosolization.

# Protocol 4: Aerosol Administration in Mice via Intratracheal Instillation

Objective: To deliver a liquid formulation of **remdesivir** directly to the lungs of mice.[5]

#### Materials:

- BALB/c mice
- Liposomal remdesivir formulation
- Microsprayer or similar intratracheal instillation device

#### Procedure:

- Anesthetize the mice according to approved IACUC protocols.
- Place the anesthetized mouse in a supine position on a surgical board.
- Visualize the trachea via transillumination of the neck.
- Carefully insert the microsprayer into the trachea.
- Administer a single bolus of the liposomal remdesivir suspension.
- Allow the mouse to recover in a clean cage.



• Proceed with pharmacokinetic or efficacy studies as required.

### **Visualizations**

The following diagrams illustrate key processes and pathways related to **remdesivir** inhalation studies.



Click to download full resolution via product page

Caption: Experimental workflow for inhaled remdesivir studies.





Click to download full resolution via product page

Caption: Remdesivir's intracellular activation and mechanism of action.



### Conclusion

The development of inhaled **remdesivir** formulations represents a promising strategy for the treatment of respiratory viral infections.[1] Both dry powder and liposomal approaches have demonstrated feasibility in animal models, achieving significant lung deposition and favorable pharmacokinetic profiles. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working to advance these novel therapeutic strategies. Further preclinical and clinical studies are warranted to establish the safety and efficacy of inhaled **remdesivir** in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Remdesivir as a Dry Powder for Inhalation by Thin Film Freezing PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spray-Dried Inhalable Microparticles Combining Remdesivir and Ebselen against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal remdesivir inhalation solution for targeted lung delivery as a novel therapeutic approach for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aerosolized nanoliposomal carrier of remdesivir: an effective alternative for COVID-19 treatment in vitro PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Remdesivir Inhalation Formulations in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604916#remdesivir-formulation-for-animal-inhalation-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com